

L-Phenylalaninamide Hydrochloride: A Chiral Pillar in Asymmetric Synthesis and Drug Discovery

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Compound of Interest

Compound Name: *L-Phenylalaninamide hydrochloride*

Cat. No.: B554978

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An In-depth Technical Guide for Researchers and Drug Development Professionals

L-Phenylalaninamide hydrochloride, a derivative of the essential amino acid L-phenylalanine, has emerged as an important and versatile chiral building block in modern organic synthesis and medicinal chemistry. Its inherent chirality, coupled with the reactivity of its amide and amine functionalities, makes it a valuable precursor for the synthesis of a wide array of enantiomerically pure compounds, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **L-Phenylalaninamide hydrochloride**, with a focus on its role as a chiral auxiliary and catalyst in asymmetric reactions.

Core Properties and Characterization

L-Phenylalaninamide hydrochloride is a white to off-white crystalline powder that is soluble in water.^[1] Its structure combines the stereochemical integrity of the L-phenylalanine backbone with a primary amide and a protonated amine, rendering it a versatile starting material for further chemical modifications.

Table 1: Physicochemical Properties of **L-Phenylalaninamide Hydrochloride**

Property	Value	Reference(s)
CAS Number	65864-22-4	[1]
Molecular Formula	C ₉ H ₁₃ ClN ₂ O	[1]
Molecular Weight	200.67 g/mol	[1]
Melting Point	234 °C	[1]
Boiling Point	356.9 °C at 760 mmHg	[1]
Appearance	White to off-white crystalline powder	[1]
Solubility	Soluble in water	[1]
Optical Rotation [α] ²⁰ /D	+15.0 to +23.0 degrees (c=2, H ₂ O)	[1]

Spectroscopic Data:

While a complete set of publicly available, detailed spectra for **L-Phenylalaninamide hydrochloride** is not readily found in a single source, typical spectroscopic characteristics can be inferred from its structure and data for related compounds like L-phenylalanine and its esters.

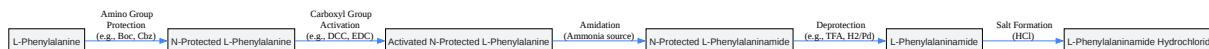
- ¹H NMR: Expected signals would include aromatic protons from the phenyl group, a characteristic multiplet for the α-proton, and signals for the β-protons of the phenylalanine backbone, as well as broad signals for the amide and ammonium protons.
- ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the amide, the α- and β-carbons, and the aromatic carbons of the phenyl ring.[\[2\]](#)
- IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amide and the ammonium group, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band).

Synthesis of L-Phenylalaninamide Hydrochloride

The synthesis of **L-Phenylalaninamide hydrochloride** typically starts from the readily available and relatively inexpensive chiral precursor, L-phenylalanine. A common synthetic route involves the protection of the amino group, activation of the carboxylic acid, amidation, and subsequent deprotection and salt formation.

Experimental Protocol: A General Synthetic Approach

While a specific, detailed, and publicly available protocol for the direct synthesis of **L-Phenylalaninamide hydrochloride** is not extensively documented in the reviewed literature, a general and logical synthetic pathway can be outlined based on standard peptide chemistry techniques. This would typically involve the following conceptual steps:



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Figure 1: General synthetic workflow for **L-Phenylalaninamide hydrochloride**.

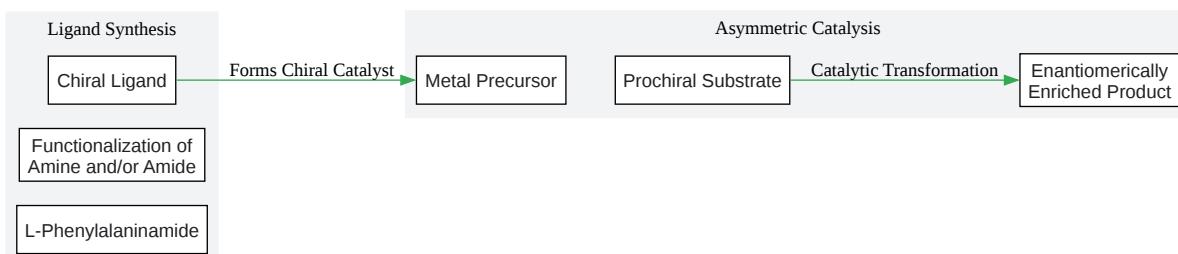
- **Amino Group Protection:** The amino group of L-phenylalanine is first protected to prevent side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
- **Carboxylic Acid Activation:** The carboxylic acid group of the N-protected L-phenylalanine is then activated to facilitate amide bond formation. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.
- **Amidation:** The activated carboxylic acid is reacted with a source of ammonia, such as ammonium hydroxide or gaseous ammonia, to form the primary amide.
- **Deprotection and Salt Formation:** The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, or catalytic hydrogenation for Cbz). The resulting free amine is then treated with hydrochloric acid to yield **L-Phenylalaninamide hydrochloride**.

Applications as a Chiral Building Block

The true value of **L-Phenylalaninamide hydrochloride** lies in its application as a chiral building block for the synthesis of more complex, enantiomerically pure molecules. Its utility spans from being a precursor for chiral ligands to acting as a chiral auxiliary, directing the stereochemical outcome of a reaction.

Precursor for Chiral Ligands and Catalysts

Amino acid amides serve as excellent starting materials for the synthesis of chiral ligands for asymmetric catalysis.^[3] The primary amide and the free amine (after neutralization) can be readily modified to introduce coordinating groups, such as phosphines or oxazolines, which can then chelate to a metal center and create a chiral catalytic environment.



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Figure 2: Logical workflow for the use of L-Phenylalaninamide in chiral ligand synthesis.

Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.^[4] While direct and detailed examples of **L-Phenylalaninamide hydrochloride** acting as a chiral auxiliary are not abundant in the readily available literature, the broader class of amino acid amides has been successfully employed in this capacity. For instance, (R)-phenylglycine amide has been used as a chiral

auxiliary in asymmetric Strecker synthesis.[\[5\]](#) The general principle involves attaching the chiral amide to a substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to obtain the enantiomerically enriched product.

Table 2: Representative Asymmetric Reactions Utilizing Amino Acid Amide-Derived Chiral Auxiliaries/Catalysts

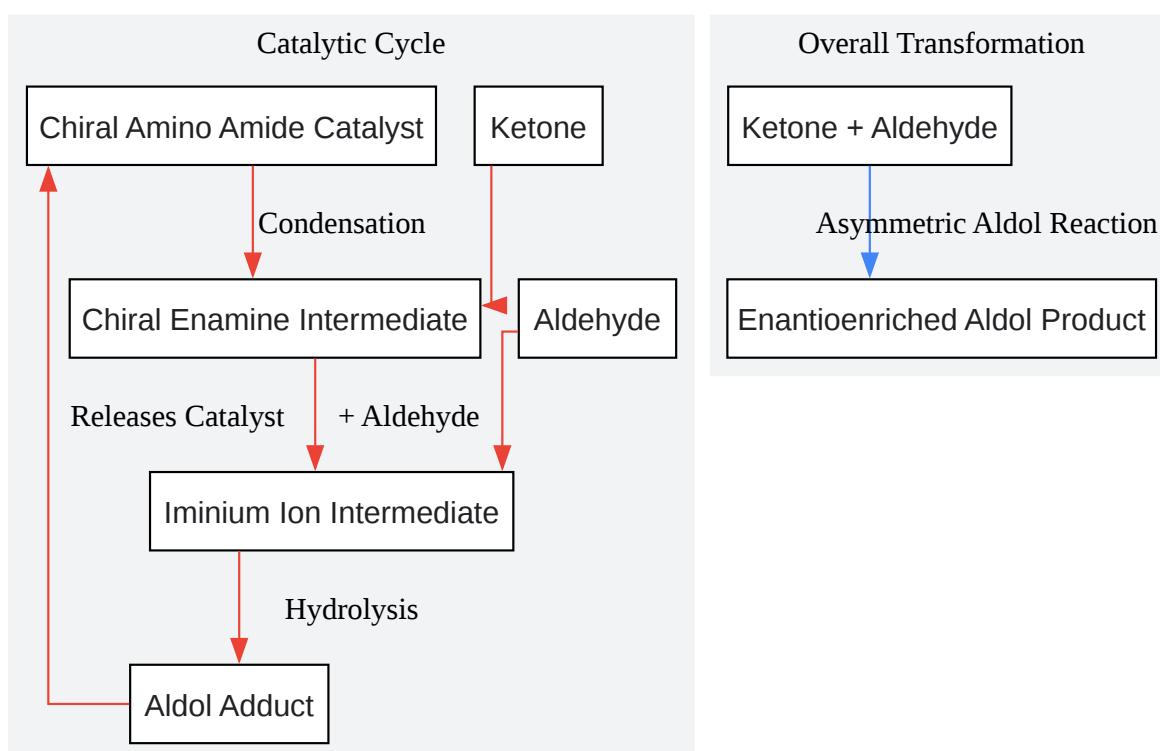
Reaction Type	Chiral Catalyst/Auxiliary	Substrates	Diastereomeric/Enantiomeric Excess	Reference(s)
Aldol Reaction	L-Prolinamide derivatives	Aldehydes and Ketones	up to >99% ee	[6]
Michael Addition	Primary amino catalysts derived from diamines	Enones and 4-hydroxycoumarin	up to 83% ee	[7]
Diels-Alder Reaction	Chiral imidazolidinones (derived from amino acids)	α,β -Unsaturated aldehydes and dienes	up to 93% ee	[8]
Strecker Synthesis	(R)-Phenylglycine amide	Aldehydes, amines, cyanide source	>99:1 dr	[5]

Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by an L-Prolinamide Derivative (A Model System)

This protocol, adapted from the work on L-prolinamide derivatives, illustrates the potential application of amino acid amides in organocatalysis.[\[6\]](#) While not directly using L-Phenylalaninamide, it provides a framework for how such a compound could be employed.

- Catalyst Preparation: The L-prolinamide catalyst is synthesized from L-proline and the corresponding amine.

- Reaction Setup: To a solution of the aldehyde (1.0 mmol) in neat acetone (10 mL) at the desired temperature (e.g., room temperature or -25 °C), the L-prolinamide catalyst (20 mol%) is added.
- Reaction Monitoring: The reaction is stirred for a specified time (e.g., 24-72 hours) and monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the aldol product.
- Chiral Analysis: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).



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Figure 3: Simplified catalytic cycle for a direct asymmetric aldol reaction.

Role in Drug Development

The significance of chiral building blocks like **L-Phenylalaninamide hydrochloride** in drug development cannot be overstated. Approximately 40-45% of small molecule pharmaceuticals contain chiral amine fragments.^[9] The ability to synthesize single enantiomers of drug candidates is crucial, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

L-Phenylalaninamide hydrochloride serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those containing peptide or pseudo-peptide structures. Its applications are found in the development of treatments for a range of conditions, including neurological disorders and infectious diseases.

Conclusion

L-Phenylalaninamide hydrochloride stands as a testament to the power of leveraging nature's chirality for the advancement of chemical synthesis. Its ready availability from the chiral pool, coupled with its versatile chemical handles, makes it an invaluable tool for researchers and professionals in drug development. While direct, detailed applications as a chiral auxiliary are still an area for further exploration and documentation, the principles established with related amino acid amides clearly indicate its high potential. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like **L-Phenylalaninamide hydrochloride** will undoubtedly continue to expand, paving the way for the discovery and development of next-generation therapeutics.

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